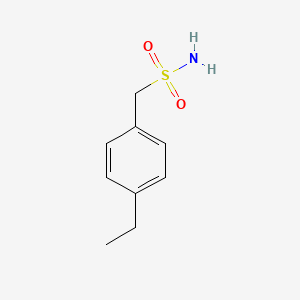
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (3-PMCH) is an organic compound with a molecular formula of C5H11Cl2NO2•HCl. It is a colorless, crystalline solid that is highly soluble in water and methanol. 3-PMCH is used in biochemical and physiological research as a reagent and reactant, and is also used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- The compound has been used in improved synthesis methods, such as in the production of Vildagliptin, a medication used for treating diabetes. This synthesis route is characterized by its simplicity, fewer steps, and mild reaction conditions (Han Chun-min, 2015).
Synthesis of Chemical Compounds
- It's involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-pyridineacetic acid hydrochloride, through a moderate and simpler process with a good overall yield (W. Hua, 2004).
Hydrogenation Processes
- In chemical hydrogenation processes, this compound has been prepared by hydrogenation of ethyl 2-pyrrolylacetate and similar processes, highlighting its role in the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides (Sooi-Kay Tsui & James Douglas Wood, 1979).
Structural and Molecular Studies
- The compound has been studied for its structural and molecular properties, particularly in the context of antiarrhythmic agents. These studies focus on the crystal structures and possible binding features for medical applications (X. Sui & P. W. Codding, 1995).
Synthesis and Characterization of New Derivatives
- It's been used in the synthesis and characterization of new derivatives, such as pyridine and fused pyridine derivatives, which have applications in antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Applications in Material Science
- Research has also extended into materials science, where derivatives of pyrrolidinylmethyl compounds have been explored for their structural and magnetic properties in hydrochloride crystals (Guo-Ping Yong et al., 2013).
Role in Catalytic Reactions
- The compound has a role in catalytic reactions, like in the synthesis of 2-chloro-3-pyridinecarboxylates, demonstrating its utility in the regiospecific synthesis of pyridines (Tony Y. Zhang et al., 1995).
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDCNBZMUNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)




![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)